molecular formula C11H7F2NO B2682390 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile CAS No. 1469766-69-5

1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile

Cat. No. B2682390
CAS RN: 1469766-69-5
M. Wt: 207.18
InChI Key: PJYNAABTVLSRQR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclobutane ring, which is a strain ring, could have significant effects on the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitrile group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition. The ketone could be involved in reactions such as nucleophilic addition or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of the polar nitrile and ketone groups could affect its solubility and boiling point.

Scientific Research Applications

Synthesis and Polymerization

1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile plays a critical role in the synthesis of various chemical compounds due to its unique structural properties. For example, its reactions with vinyl ethers have been studied, highlighting its potential in producing cyclobutanes and bis-adducts, which are valuable in material science and synthetic chemistry. These processes involve intricate pathways leading to mono- and bis-adducts, underscoring the compound's versatility in synthetic applications (Desmaison et al., 2012).

Spectroscopic Characterization and NLO Properties

The compound has been a subject of interest in studies focusing on molecular structure and spectroscopic characterization. DFT and TD-DFT/PCM calculations have provided insights into the structural parameters, spectral characteristics, and non-linear optical (NLO) properties of similar molecules. Such studies are foundational for understanding the electronic properties and potential applications of these compounds in photonics and optoelectronics (Wazzan et al., 2016).

Deoxyfluorination and Chemical Transformations

Recent research has also explored the deoxyfluorination of carboxylic acids using related compounds, leading to the efficient production of acyl fluorides. This method emphasizes the utility of such chemical structures in facilitating transformations that are crucial for the synthesis of complex molecules, potentially useful in pharmaceuticals and agrochemicals (Wang et al., 2021).

Photocatalysis and Material Science

The photocatalytic applications of 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile derivatives have been investigated, highlighting their potential in material science and environmental remediation. For instance, photocycloaddition reactions involving similar compounds have been utilized to create novel materials with unique properties, such as selective luminescence sensing and dye adsorption, which are significant for sensing technologies and pollution control (Hu et al., 2015).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

As with any chemical compound, handling “1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile” would require appropriate safety precautions. It’s important to avoid contact with skin and eyes, and to avoid ingestion or inhalation .

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-oxocyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-7-1-2-9(10(13)3-7)11(6-14)4-8(15)5-11/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYNAABTVLSRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile

CAS RN

1469766-69-5
Record name 1-(2,4-difluorophenyl)-3-oxocyclobutane-1-carbonitrile
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